5-amino-N-[(4-chlorophenyl)methyl]-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-[(4-chlorophenyl)methyl]-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a hybrid heterocyclic compound featuring a triazole-carboxamide core linked to a 1,3-oxazole moiety. The triazole ring is substituted with a 4-chlorobenzyl group, while the oxazole ring incorporates a 5-methyl group and a 4-isopropoxyphenyl substituent. The compound’s structural complexity arises from the strategic placement of electron-withdrawing (chlorophenyl) and electron-donating (isopropoxy) groups, which influence its physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O3/c1-14(2)33-19-10-6-17(7-11-19)24-28-20(15(3)34-24)13-31-22(26)21(29-30-31)23(32)27-12-16-4-8-18(25)9-5-16/h4-11,14H,12-13,26H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMAPFRKHCDJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(4-chlorophenyl)methyl]-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This can be achieved through azide-alkyne cycloaddition reactions, often catalyzed by copper(I) salts.
Attachment of the chlorophenyl group: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.
Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-[(4-chlorophenyl)methyl]-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The triazole and oxazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorophenyl group may yield phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-N-[(4-chlorophenyl)methyl]-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Triazole-Carboxamide Cores
Several analogues share the triazole-carboxamide backbone but differ in substituent patterns:
Key Observations :
- The 4-chlorobenzyl group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to fluorine or methyl substituents .
Analogues with 1,3-Oxazole Moieties
Compounds containing 1,3-oxazole rings, such as those in , highlight the role of oxazole in modulating bioactivity:
Key Observations :
- The 4-isopropoxyphenyl group in the target compound may confer improved solubility compared to sulfonyl-substituted oxazoles, which are often highly lipophilic .
- The 5-methyl substituent on the oxazole could reduce metabolic degradation compared to unsubstituted analogues .
Pyrazole-Carboxamide Analogues
Pyrazole-based carboxamides () provide insights into aryl substitution effects:
Key Observations :
- Chlorophenyl and cyano groups in pyrazole-carboxamides correlate with higher melting points, suggesting strong crystal packing forces, which may influence bioavailability .
- The target compound’s lack of a cyano group could reduce toxicity risks associated with nitrile metabolism .
Biological Activity
The compound 5-amino-N-[(4-chlorophenyl)methyl]-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that belongs to the class of triazole derivatives. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to its biological activity.
- Oxazole Moiety : A heterocyclic compound that enhances the molecule's pharmacological profile.
- Chlorophenyl and Propan-2-yloxy Substituents : These groups may influence the compound's lipophilicity and receptor binding.
Anticancer Activity
Recent studies have indicated that triazole-containing compounds exhibit significant anticancer properties. The compound in focus has been tested against various cancer cell lines:
These results suggest that the compound possesses potent antiproliferative effects, particularly against cervical and ovarian cancer cell lines.
Antimicrobial Activity
Triazoles are also known for their antifungal and antibacterial properties. The compound has shown promising results in preliminary antimicrobial assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of triazole derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines:
This suggests that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
The biological activities of triazole compounds are often attributed to their ability to interfere with various biochemical pathways. For instance:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in DNA synthesis or repair.
- Receptor Modulation : The presence of specific substituents can enhance binding affinity to receptors involved in cell proliferation and survival.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of several triazole derivatives, including our compound, using an MTT assay across multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, particularly highlighting the importance of the oxazole moiety in enhancing activity against resistant cancer types.
Study on Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial properties of triazole derivatives against clinical isolates of resistant bacteria. The study found that compounds with chlorophenyl substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
